tert-butyl N-(1-cyanoethyl)carbamate
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Overview
Description
tert-Butyl N-(1-cyanoethyl)carbamate is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-cyanoethyl)carbamate can be synthesized through a reaction between tert-butyl carbamate and an appropriate cyanoethylating agent under controlled conditions . The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-cyanoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, but typical conditions include moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield carbamic acid derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1-cyanoethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies and the preparation of functionalized materials .
Biology and Medicine
In biological and medicinal research, this compound has been explored for its potential as a precursor in the synthesis of bioactive compounds. It is used in the development of acetylcholinesterase inhibitors, which are investigated for the treatment of Alzheimer’s disease.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyanoethyl)carbamate involves its ability to undergo chemical transformations that lead to the formation of bioactive compounds. In the context of acetylcholinesterase inhibition, the compound interacts with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound used in similar synthetic applications.
N-Boc-ethylenediamine: Another carbamate derivative with applications in organic synthesis.
Uniqueness
tert-Butyl N-(1-cyanoethyl)carbamate is unique due to its cyanoethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it particularly valuable in the development of new synthetic methodologies and the preparation of bioactive compounds .
Biological Activity
Tert-butyl N-(1-cyanoethyl)carbamate is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural properties, serves as a valuable building block in organic synthesis and has potential implications in drug design and development.
Chemical Structure and Properties
The molecular formula of this compound is C8H14N2O2. Its structure includes a tert-butyl group, which enhances lipophilicity and stability, and a cyanoethyl group that can participate in various chemical transformations. The carbamate functional group is critical for its biological activity, enabling interactions with enzymes and proteins.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This interaction is crucial for understanding enzyme mechanisms and developing enzyme inhibitors.
- Prodrug Potential : The compound may act as a prodrug, where it undergoes metabolic conversion to release active pharmacological agents. This property is particularly relevant in drug delivery systems.
Enzymatic Studies
Research indicates that this compound functions as a substrate in enzymatic reactions. It has been utilized to study various enzyme interactions, particularly focusing on its role in modifying enzyme activity through competitive inhibition or substrate mimicry.
Case Studies
- Cysteine Proteases Inhibition : A study investigated the effects of similar carbamate derivatives on cysteine proteases, revealing that compounds with structural similarities exhibited significant inhibitory effects. The findings suggest that this compound could potentially inhibit these enzymes, impacting metabolic pathways related to diseases such as Chagas disease and leishmaniasis .
- Drug Development Applications : In medicinal chemistry, this compound has been explored as a precursor for synthesizing pharmaceuticals. Its ability to form stable carbamate bonds is exploited in drug design, particularly in targeting specific enzymes involved in disease processes.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Properties
IUPAC Name |
tert-butyl N-(1-cyanoethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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